Product packaging for Propidium(Cat. No.:CAS No. 36015-30-2)

Propidium

Numéro de catalogue: B1200493
Numéro CAS: 36015-30-2
Poids moléculaire: 414.6 g/mol
Clé InChI: ZDWVWKDAWBGPDN-UHFFFAOYSA-O
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Description

Historical Trajectory of Propidium Utilization in Scientific Inquiry

The broader class of compounds to which this compound belongs, phenanthridinium derivatives, has a notable history in scientific inquiry. As early as the 1930s, phenanthridinium compounds were identified for their anti-trypanosome properties, leading to the development of drugs like Ethidium (B1194527) and Samorin, which are still used today to treat African trypanosomiasis in livestock. mdpi.combeilstein-journals.orgresearchgate.net Ethidium bromide, a close analogue of this compound iodide, gained prominence as a fluorescent marker for DNA and RNA. mdpi.combeilstein-journals.orgresearchgate.net this compound iodide subsequently emerged as a crucial derivative, specifically recognized for its application as a cell viability probe. mdpi.combeilstein-journals.orgresearchgate.net While some phenanthridine (B189435) derivatives faced initial neglect in human medicinal applications due to potential genotoxic and mutagenic concerns, the turn of the 21st century saw a renewed and strong increase in scientific interest, driven by new studies exploring their antiparasitic and antitumor properties. beilstein-journals.orgresearchgate.net

Evolution of this compound-Based Assays and Research Paradigms

The evolution of this compound-based assays is intrinsically linked to its inability to permeate the intact plasma membranes of living cells. This characteristic makes it an invaluable tool for distinguishing between viable and non-viable cells. wikipedia.orgtaylorandfrancis.comtranscriptionfactor.orgtaylorandfrancis.com In aqueous solution, this compound iodide exhibits a fluorescent excitation maximum at 493 nm (blue-green) and an emission maximum at 636 nm (red). wikipedia.org Upon binding to DNA, its quantum yield is enhanced 20-30 fold, and its excitation/emission maximum shifts to 535 nm (green) / 617 nm (orange-red). wikipedia.orgnih.gov

This property has led to its widespread adoption in several key research paradigms:

Flow Cytometry: this compound iodide is a standard DNA stain in flow cytometry. It is extensively used to evaluate cell viability and to analyze DNA content for cell cycle analysis. wikipedia.orgtaylorandfrancis.comtranscriptionfactor.orgnih.gov In this application, cells with compromised membranes allow PI entry, leading to strong fluorescence when PI binds to their nuclear DNA, thus identifying them as non-viable. wikipedia.orgtaylorandfrancis.comtranscriptionfactor.orgtaylorandfrancis.comnih.govnih.gov

Microscopy: In fluorescence microscopy, PI is used to visualize the nucleus and other DNA-containing organelles in cells where membrane integrity is compromised. wikipedia.orgtranscriptionfactor.org

Viability Assays: PI is a direct and reliable method to assess cellular membrane integrity. nih.gov It is often employed in conjunction with other dyes, such as Acridine (B1665455) Orange (AO), in differential nuclear staining (DNS) assays. In an AO/PI assay, AO stains all nucleated cells (both live and dead) green, while PI selectively stains dead cells with compromised membranes red. Cells stained with both fluoresce red due to Förster resonance energy transfer (FRET), allowing for clear differentiation between live (green) and dead (red) nucleated cells. nih.govpombevolution.eu This method is adaptable for high-throughput screening to identify cytotoxic compounds. nih.gov

The following table summarizes key spectral properties of this compound Iodide:

PropertyValueCitation
Excitation Max (aqueous)493 nm (blue-green) wikipedia.org
Emission Max (aqueous)636 nm (red) wikipedia.org
Excitation Max (DNA-bound)535 nm (green) wikipedia.orgnih.gov
Emission Max (DNA-bound)617 nm (orange-red) wikipedia.orgnih.gov
Fluorescence Enhancement20-30 fold upon DNA binding wikipedia.orgnih.gov
Molecular Weight668.4 g/mol (for this compound Iodide) transcriptionfactor.orgtaylorandfrancis.com

Structural Class and Research Significance: Phenanthridinium Derivatives

This compound iodide is categorized as a phenanthridinium derivative. nih.govmdpi.combeilstein-journals.orgciteab.comdrugbank.comwikipedia.org Phenanthridine is a nitrogen heterocyclic compound, and its derivatives are well-known for their efficient DNA binding capabilities. beilstein-journals.orgwikipedia.org The significance of this compound and other phenanthridinium derivatives in research stems from their ability to intercalate into nucleic acids, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of DNA. wikipedia.orgtaylorandfrancis.combeilstein-journals.org This intercalative binding is largely non-sequence specific. wikipedia.org

The strong interaction with nucleic acids, coupled with the significant fluorescence enhancement upon binding, makes this compound iodide an excellent fluorescent probe for visualizing and quantifying DNA. wikipedia.orgnih.gov Its membrane impermeability is a critical feature, allowing researchers to differentiate cells based on the integrity of their plasma membrane, a key indicator of cell viability or death. wikipedia.orgtaylorandfrancis.comtranscriptionfactor.orgtaylorandfrancis.com This characteristic underpins its widespread use in studies related to cell health, apoptosis, and necrosis. wikipedia.orgtranscriptionfactor.orgtaylorandfrancis.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N4+2 B1200493 Propidium CAS No. 36015-30-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

36015-30-2

Formule moléculaire

C27H34N4+2

Poids moléculaire

414.6 g/mol

Nom IUPAC

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium

InChI

InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1

Clé InChI

ZDWVWKDAWBGPDN-UHFFFAOYSA-O

SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

SMILES canonique

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

Autres numéros CAS

36015-30-2

Synonymes

Diiodide, Propidium
Iodide, Propidium
Propidium
Propidium Diiodide
Propidium Iodide

Origine du produit

United States

Molecular Interactions and Mechanistic Principles of Propidium

Membrane Permeability Mechanisms in Non-Viable Cells

Role of Membrane Integrity in Propidium Exclusion

A fundamental aspect of this compound Iodide's application is its selective exclusion from viable cells. PI is a membrane-impermeant dye, meaning it cannot readily cross the intact plasma membranes of living cells jkenterprises.com.pkfishersci.caeasychem.orgnih.gov. This impermeability is attributed to its molecular characteristics, specifically its relatively large size and positive charge. The hydrophobic lipid bilayer of an intact cell membrane acts as a barrier, preventing the diffusion of charged molecules like PI into the cellular interior.

This property makes PI an invaluable tool for distinguishing between live and dead or dying cells. In assays designed to assess cell viability, PI is utilized as a dye exclusion marker. Live cells, possessing intact and functional membranes, will exclude PI, remaining unstained. Conversely, cells with compromised membrane integrity allow PI to enter, leading to their staining jkenterprises.com.pkeasychem.orgnih.gov. This differential permeability forms the basis for its use in various cell death analyses, including the discrimination of necrotic, apoptotic, and healthy cell populations jkenterprises.com.pk.

Cellular Uptake Pathways in Compromised Membranes

In contrast to viable cells, this compound Iodide readily penetrates cells with compromised or damaged membranes. This includes cells undergoing necrosis and those in the late stages of apoptosis easychem.orgnih.gov. During necrosis, the cell membrane loses its selective permeability and ion-pumping capacity, leading to a breakdown of its integrity. Similarly, in late apoptotic cells, the integrity of both the plasma and nuclear membranes diminishes, facilitating PI entry.

Once inside the compromised cell, PI interacts with nucleic acids, specifically double-stranded DNA and RNA, by intercalating between their base pairs jkenterprises.com.pkfishersci.caeasychem.orgnih.gov. This intercalation is primarily facilitated by the planar structure of PI, allowing it to fit snugly within the nucleic acid helix with little to no sequence preference jkenterprises.com.pkfishersci.ca. Upon binding to nucleic acids, the fluorescence of PI is significantly enhanced, typically increasing 20- to 30-fold jkenterprises.com.pkfishersci.ca. This enhancement in fluorescence, along with a shift in its excitation and emission maxima (excitation maximum shifts to ~535 nm and emission maximum to ~617 nm when bound to DNA), allows for its detection and quantification jkenterprises.com.pkfishersci.ca.

It is important to note that while PI binds strongly to double-stranded DNA, it also binds to RNA. Therefore, for applications requiring specific DNA staining, such as cell cycle analysis, treatment with nucleases (e.g., RNase) is often necessary to eliminate RNA interference and ensure accurate DNA content measurements jkenterprises.com.pk. The presence of a fluorescent signal after PI staining serves as a direct indicator of membrane damage and cellular compromise.

Competitive Binding Phenomena with Other Nucleic Acid Dyes

This compound Iodide's mechanism of binding to nucleic acids involves intercalation, a process where the dye inserts itself between the stacked base pairs of DNA or RNA jkenterprises.com.pkfishersci.caeasychem.orgnih.gov. This mode of binding is shared with other nucleic acid dyes, such as Ethidium (B1194527) Bromide, which is structurally similar to PI and also binds to DNA via intercalation.

While PI is a potent nucleic acid stain, its application is largely dictated by its membrane impermeability, primarily limiting its use to staining dead or compromised cells. Other nucleic acid dyes exhibit different permeabilities and binding preferences, which influence their utility and potential for competitive binding in specific experimental contexts.

For instance, DAPI (4′,6-diamidino-2-phenylindole) is another fluorescent stain that binds strongly to DNA, particularly to adenine–thymine (A-T)-rich regions. Unlike PI, DAPI can pass through intact cell membranes, although less efficiently in live cells, making it suitable for staining both live and fixed cells. Similarly, Hoechst 33342 is a cell-permeable dye that preferentially binds to A-T regions in the minor groove of DNA. These differences in cell permeability mean that while all these dyes target nucleic acids, their primary applications often differ, thereby minimizing direct competition for binding sites within the same cellular compartment in a typical experimental setup (e.g., PI for dead cell staining, Hoechst/DAPI for live or fixed cell nuclear staining).

However, the underlying principle remains that all these dyes interact with nucleic acids. In scenarios where multiple nucleic acid dyes are present and the cellular membranes are compromised, or if the cells are fixed and permeabilized, competition for nucleic acid binding sites could theoretically occur. The affinity of each dye for nucleic acids, their binding stoichiometry, and the concentration used would influence the extent of such competition. For example, Ethidium Homodimer I, an alternative to PI, possesses a higher affinity for nucleic acids, allowing for the use of lower dye concentrations.

Table 1: Key Characteristics of this compound Iodide and Related Nucleic Acid Dyes

Compound NamePrimary PermeabilityPrimary Binding MechanismNucleic Acid PreferenceTypical Application(s)
This compound IodideMembrane ImpermeantIntercalationdsDNA, RNADead cell staining, cell cycle analysis
Ethidium BromideMembrane PermeantIntercalationdsDNADNA visualization (e.g., gel electrophoresis)
DAPICell PermeableA-T rich bindingdsDNA (A-T rich)Live/fixed cell nuclear staining
Hoechst 33342Cell PermeableA-T rich minor groovedsDNA (A-T rich)Live/fixed cell nuclear staining

Spectroscopic Properties and Biophysical Characterization of Propidium Interactions

Fluorescence Enhancement Upon Nucleic Acid Binding

A hallmark property of propidium iodide is the substantial enhancement of its fluorescence upon binding to nucleic acids. When this compound iodide intercalates into double-stranded DNA or RNA, its fluorescence quantum yield dramatically increases, typically by 20- to 30-fold. wikipedia.orgaatbio.comrndsystems.comthermofisher.combiotium.com This pronounced fluorescence enhancement is a key factor enabling its use in detecting and quantifying nucleic acids in various biological contexts. ontosight.ai

The quantitative aspect of this fluorescence enhancement is crucial for its analytical applications. In an unbound state in aqueous solution, this compound iodide exhibits very low intrinsic fluorescence, with quantum yields often reported to be less than 0.01. thermofisher.com However, upon intercalation into nucleic acids, the quantum yield rises significantly. For instance, studies involving this compound iodide binding to parallel triplex DNA have reported a quantum yield of 0.16. nih.gov This substantial increase in quantum yield, ranging from 20 to 30 times, upon binding to DNA or RNA, is a defining characteristic of this compound's interaction with nucleic acids. wikipedia.orgaatbio.comrndsystems.comthermofisher.combiotium.com

Excitation and Emission Spectral Shifts upon DNA Binding

Beyond fluorescence enhancement, this compound iodide also undergoes characteristic shifts in its excitation and emission spectra upon binding to DNA. In an aqueous solution, when unbound, this compound iodide typically exhibits an excitation maximum (λabs) at approximately 493 nm (blue-green light) and an emission maximum (λem) at around 636 nm (red light). wikipedia.orgrndsystems.combiotium.comthermofisher.com

Upon intercalation into DNA, a notable bathochromic (red) shift occurs in its excitation spectrum, moving the maximum to approximately 535 nm (green light). wikipedia.orgaatbio.comrndsystems.comthermofisher.combiotium.comthermofisher.comnih.gov Concurrently, its emission spectrum undergoes a hypsochromic (blue) shift, with the emission maximum typically observed at around 617 nm (orange-red light). wikipedia.orgaatbio.comrndsystems.comthermofisher.combiotium.comthermofisher.comnih.gov Specifically, the fluorescence excitation maximum shifts by approximately 30–40 nm to the red, while the fluorescence emission maximum shifts by about 15 nm to the blue. thermofisher.comthermofisher.com These distinct spectral shifts, coupled with the fluorescence enhancement, provide a clear spectroscopic signature of this compound-DNA binding.

Data Table 1: this compound Iodide Spectral Properties

StateExcitation Maximum (λabs)Emission Maximum (λem)
Unbound493 nm wikipedia.orgrndsystems.combiotium.comthermofisher.com636 nm wikipedia.orgrndsystems.combiotium.comthermofisher.com
Bound to DNA535 nm wikipedia.orgaatbio.comrndsystems.comthermofisher.combiotium.comthermofisher.comnih.gov617 nm wikipedia.orgaatbio.comrndsystems.comthermofisher.combiotium.comthermofisher.comnih.gov

Advanced Spectroscopic Methodologies for this compound Studies

The unique spectroscopic characteristics of this compound make it an ideal probe for investigating nucleic acid interactions using a variety of advanced methodologies.

Fluorescence titrations are a widely employed technique to quantitatively characterize the binding of this compound to nucleic acids. nih.govnih.gov This method involves monitoring changes in the fluorescence intensity of this compound as it interacts with varying concentrations of nucleic acid, or vice versa. nih.gov Through such titrations, researchers can determine critical parameters such as binding constants, the stoichiometry of the binding interaction (e.g., one dye molecule per 4-5 base pairs of DNA), and the number of binding sites. aatbio.comnih.govnih.govnih.gov For example, fluorescence titrations have been instrumental in demonstrating that this compound iodide can act as a competitive inhibitor of RNase A, with an inhibition constant (K_I) of approximately 1 mM. nih.gov Furthermore, these titrations have revealed an anticooperative binding mode of this compound iodide to parallel triplex DNA. nih.gov Recent advancements include fluorescence titration using magnetic nanoparticles (FTMN) for the rapid quantification of fluorophore-intercalated plasmid DNA. nih.gov

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that allows for the study of molecular interactions and dynamics, including the intricate process of DNA-drug intercalation, at the single-molecule level. uni-heidelberg.de By analyzing the fluorescence fluctuations of individual labeled molecules as they diffuse through a laser beam, FCS provides valuable information on molecular mobility and photophysical reactions. uni-heidelberg.de this compound iodide has been effectively used as a fluorescent dye in DNA FCS measurements to explore various aspects of nucleic acid behavior. nih.govstemcell.comweebly.comresearchgate.net Studies employing FCS with this compound iodide have shed light on phenomena such as DNA condensation and the influence of different chemical agents on these processes. weebly.com Research has indicated that the association of this compound iodide with DNA can induce conformational changes in the nucleic acid and can selectively label specific plasmid fragments in a concentration-dependent manner. nih.govresearchgate.net

Calorimetric Studies of this compound Binding

Calorimetric titrations, particularly Isothermal Titration Calorimetry (ITC), have been instrumental in elucidating the thermodynamic parameters of this compound binding to nucleic acids. Studies involving the binding of this compound to calf thymus DNA across a temperature range of 15-60°C have provided detailed insights into the enthalpy and heat capacity changes associated with these interactions.

The enthalpy changes (ΔH_B) for this compound binding to DNA range from -6.5 to -8.1 kcal/mol. A significant heat capacity change (ΔC_P) of -57 cal/deg/mol has been observed for the this compound-DNA binding reaction. The plot of ΔH_B versus mole ratio for this compound exhibits a downward curve at 21°C in the 0.08-0.25 range, while at 45°C, it presents as a straight line from 0.05 to 0.15 before curving sharply downward.

Table 1: Calorimetric Parameters for this compound Binding to Calf Thymus DNA

ParameterValue (21°C)Value (45°C)UnitCitation
Enthalpy Change (ΔH_B)-6.5 to -8.1-6.5 to -8.1kcal/mol
Heat Capacity Change (ΔC_P)-57-57cal/deg/mol

The binding preference of this compound is predominantly electrostatic in origin, and its strength diminishes with increasing salt concentrations. This compound binds as a dication, contrasting with ethidium (B1194527) bromide, which binds as a monocation. The enhanced binding affinity of this compound relative to ethidium bromide at low salt concentrations and 25°C is attributed to a more favorable entropic driving force for this compound binding.

Interestingly, this compound exhibits enthalpy-entropy compensations when binding to deoxy homopolymers such as poly dA · poly dT and poly dA · poly dU. However, this enthalpy-entropy compensation is not observed when this compound binds to the corresponding ribo homopolymer, poly rA · poly rU. Furthermore, this compound binds more strongly to poly d(AT) · poly d(AT) than to poly d(AU) · poly d(AU). This reduction in binding affinity to poly d(AU) · poly d(AU) is primarily due to a less favorable entropy change. Calorimetric studies have also confirmed the association of this compound with core histones and the intact octamer in the absence of DNA, identifying enthalpy as the driving force for this association, with comparable binding affinity and free energy for chromatin and chromosomal DNA. lifescienceproduction.co.uk The observed change in specific heat capacity (ΔC_P) further suggests a possible structural alteration associated with this binding.

X-Ray Diffraction Studies of this compound Complexes

X-ray diffraction studies have provided valuable structural insights into this compound complexes, particularly its interaction with protein-nucleic acid assemblies. One notable study involved diffusing this compound iodide into crystals of a complex formed between RNase A and deoxytetraadenylate ((dpA)4).

A difference Fourier analysis conducted at 2.9 Å resolution revealed that the primary binding site for this compound within these crystals was a hydrophobic depression located on the side of RNase A, away from its active site. This binding site appears to involve methionine 13 and phenylalanine 8 residues of the enzyme. The binding of this compound at this specific site induces subtle conformational changes within RNase A, which subsequently affect the binding of nucleotides at the enzyme's active site. Notably, no significant binding of this compound to the 16 nucleotides of single-stranded DNA associated with each protein molecule in this complex was observed.

While X-ray analysis of intercalation complexes in solution presents challenges due to the difficulty in growing suitable crystals, structural insights into sugar pucker geometries have been obtained. For instance, the intercalation of this compound diiodide into a miniature RNA duplex (cytidine-guanosine, C-G) at low temperatures was shown to induce a switch from a mixture of N-type and S-type sugar puckers to an N-type (3'-5')S-type sugar pucker. These structural details contribute to understanding the molecular mechanisms of this compound's interactions with nucleic acids.

Applications of Propidium in Cellular and Molecular Research Methodologies

Flow Cytometry Applications

Flow cytometry is a high-throughput technique that leverages PI's characteristics to analyze individual cells in suspension. Its applications range from assessing cell viability to detailed cell cycle phase distribution analysis rndsystems.comstemcell.commiltenyibiotec.combiolegend.com.

Propidium Iodide is a cornerstone in assessing cellular viability through the dye exclusion principle rndsystems.comnih.gov. Live cells, possessing intact and selectively permeable cell membranes, actively exclude PI, preventing it from entering the cytoplasm and binding to nucleic acids rndsystems.comstemcell.commiltenyibiotec.comnih.goviqproducts.nlnih.gov. In contrast, cells with compromised or damaged plasma membranes, characteristic of dead or dying cells, lose their selective permeability, allowing PI to freely penetrate and bind to their DNA and RNA rndsystems.comstemcell.commiltenyibiotec.comnih.goviqproducts.nlnih.govtranscriptionfactor.org. This differential uptake enables flow cytometers to distinguish between viable (PI-negative) and non-viable (PI-positive) cells based on their fluorescence intensity rndsystems.comnih.govslideshare.net. This method is crucial for monitoring cellular responses to various treatments and environmental factors rndsystems.comiqproducts.nl.

Table 1: Principle of Cellular Viability Assessment using this compound Iodide

Cell StatusMembrane IntegrityThis compound Iodide PermeabilityPI Staining ResultFlow Cytometry Signal
ViableIntactExcludedNegativeLow/No Fluorescence
Non-viableCompromisedPermeablePositiveHigh Fluorescence

This compound Iodide plays a vital role in discriminating between apoptotic and necrotic cell death, often in conjunction with other markers like Annexin V iqproducts.nlscielo.brspandidos-publications.comtandfonline.com. While both apoptosis and necrosis lead to cell death, they involve distinct morphological and biochemical changes, particularly concerning membrane integrity iqproducts.nl. Necrotic cells rapidly lose membrane integrity, becoming permeable to PI, which then intercalates into their nuclear DNA, resulting in a strong red fluorescence iqproducts.nlscielo.br. Apoptotic cells, especially in their early stages, initially maintain an intact plasma membrane and thus exclude PI iqproducts.nlscielo.brtandfonline.com. As apoptosis progresses into later stages, or during secondary necrosis, the cell membrane integrity is lost, allowing PI to enter iqproducts.nltandfonline.com.

A common approach involves co-staining with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis iqproducts.nlscielo.brspandidos-publications.comtandfonline.com. This dual staining allows for the categorization of cell populations:

Viable cells: Annexin V-negative, PI-negative iqproducts.nl.

Early apoptotic cells: Annexin V-positive, PI-negative iqproducts.nltandfonline.com.

Late apoptotic or necrotic cells: Annexin V-positive, PI-positive iqproducts.nltandfonline.com.

This method provides a rapid and reliable means to quantify different stages of cell death on a single-cell basis iqproducts.nl.

One of the earliest and most significant applications of flow cytometry is the quantitative analysis of DNA content using stoichiometric DNA-binding dyes like this compound Iodide to determine cell cycle phase distribution rndsystems.commiltenyibiotec.combiolegend.comabcam.comabcam.co.jpdenovosoftware.combitesizebio.combdbiosciences.comassaygenie.comunipd.itcanvaxbiotech.com. The principle relies on PI binding to DNA in proportion to its amount, allowing differentiation of cells based on their DNA content in different cell cycle phases sinobiological.comabcam.comabcam.co.jpdenovosoftware.combitesizebio.comassaygenie.comunipd.itcanvaxbiotech.com.

PI's ability to stoichiometrically bind to double-stranded DNA means that the intensity of its fluorescence signal is directly proportional to the amount of DNA present in a cell sinobiological.comabcam.comabcam.co.jpdenovosoftware.comassaygenie.comunipd.itcanvaxbiotech.com. This enables researchers to quantify cellular DNA content and identify cells in distinct phases of the cell cycle abcam.comabcam.co.jpdenovosoftware.combitesizebio.comassaygenie.comcanvaxbiotech.com.

G0/G1 phase: Cells in the quiescent or growth phase before DNA synthesis have a diploid (2N) amount of DNA, exhibiting a defined fluorescence intensity abcam.comabcam.co.jpbitesizebio.combdbiosciences.comassaygenie.comcanvaxbiotech.comjove.com.

S phase: Cells undergoing DNA replication have an intermediate amount of DNA, ranging between 2N and 4N, resulting in a broader range of fluorescence intensities abcam.comabcam.co.jpbitesizebio.combdbiosciences.comassaygenie.comcanvaxbiotech.comjove.com.

G2/M phase: Cells that have completed DNA replication (G2) and those undergoing mitosis (M) possess a tetraploid (4N) amount of DNA, displaying approximately twice the fluorescence intensity of G0/G1 cells abcam.comabcam.co.jpbitesizebio.combdbiosciences.comassaygenie.comcanvaxbiotech.comjove.com.

Analysis of the PI fluorescence histogram yields distinct peaks corresponding to these cell cycle phases, allowing for the quantification of the percentage of cells in each phase abcam.comabcam.co.jpdenovosoftware.combitesizebio.comjove.comnih.govnih.gov.

Table 2: DNA Content and this compound Iodide Fluorescence in Cell Cycle Phases

Cell Cycle PhaseDNA ContentRelative PI Fluorescence
G0/G12NLow
S>2N to <4NIntermediate
G2/M4NHigh (Twice G0/G1)

This compound Iodide binds to all double-stranded nucleic acids, including both DNA and RNA wikipedia.orgstemcell.comabcam.co.jpdenovosoftware.combitesizebio.combdbiosciences.comassaygenie.comcanvaxbiotech.comjove.comcornell.eduwisc.eduimmunostep.comexpertcytometry.com. To ensure that the fluorescence signal accurately reflects only DNA content, and to prevent background staining from RNA, it is crucial to treat cells with Ribonuclease A (RNase A) prior to or during PI staining for cell cycle analysis stemcell.comabcam.co.jpdenovosoftware.combitesizebio.combdbiosciences.comassaygenie.comunipd.itcanvaxbiotech.comjove.comcornell.eduwisc.eduimmunostep.comexpertcytometry.com. RNase A digests cellular RNA, thereby eliminating its contribution to the PI signal and allowing for optimal resolution of DNA content histograms abcam.co.jpbdbiosciences.comassaygenie.comcanvaxbiotech.comjove.comcornell.eduwisc.eduimmunostep.comexpertcytometry.com. This treatment ensures that the measured fluorescence intensity is solely proportional to the DNA content, providing accurate cell cycle profiles abcam.co.jpbdbiosciences.comassaygenie.comcanvaxbiotech.comjove.comcornell.eduwisc.eduimmunostep.comexpertcytometry.com.

By quantifying the proportion of cells in each cell cycle phase, PI staining combined with flow cytometry enables researchers to investigate various aspects of cell cycle regulation and progression assaygenie.comcanvaxbiotech.comjove.comnih.govnih.gov. This methodology is fundamental for:

Monitoring cell proliferation: Changes in the percentage of cells in S and G2/M phases indicate alterations in proliferative activity canvaxbiotech.comnih.gov.

Studying the effects of drugs and external stimuli: Researchers can assess how different treatments, such as cytotoxic drugs or environmental changes, impact cell cycle checkpoints, arrest, or apoptosis rndsystems.comspandidos-publications.comassaygenie.comcanvaxbiotech.comjove.comnih.gov. For instance, certain drugs can induce cell cycle arrest in specific phases (e.g., G1 or G2/M) abcam.co.jpresearchgate.net.

Identifying aneuploid populations: Abnormal DNA content (e.g., more or less than 2N or 4N) can indicate aneuploidy, a hallmark of many cancers denovosoftware.comwisc.edu.

Kinetic studies: By tracking cells over time, researchers can observe the movement of cell populations through the cell cycle, especially when combined with other labeling techniques like bromodeoxyuridine (BrdU) incorporation nih.govnih.gov.

This comprehensive analysis provides critical insights into cellular responses to various biological and chemical perturbations, contributing significantly to fields such as oncology and developmental biology rndsystems.comnih.gov.

Fluorescence Microscopy Applications

Applications in Plant Cell Wall Staining and Cell Boundary Marking

This compound iodide (PI), a positively charged phenanthridine (B189435) derivative, is extensively utilized for the visualization of plant cell walls through techniques such as wide-field fluorescence and confocal microscopy researchgate.netfishersci.atwikipedia.org. This compound is particularly effective as it stains the cell walls of plant cells while being excluded by the intact cell membranes of living cells, thereby enabling the differentiation between viable and non-viable cells researchgate.netfishersci.atamericanelements.comnih.gov. For instance, it is commonly employed as a counterstain to delineate cell boundaries in conjunction with other fluorescent markers, such as Green Fluorescent Protein (GFP), in studies involving Arabidopsis root tips. The distinct red emission of PI allows for clear separation from the green emission of GFP, facilitating dual-channel imaging wikipedia.org. The vital staining capabilities of PI in plant cell walls are crucial for investigating the dynamic interplay between wall deposition and cellular growth researchgate.net. Furthermore, unlike several other pectin-staining dyes, PI, when used at low yet effective concentrations, does not interfere with the tip-focused Ca²⁺ gradient or the characteristic growth oscillations observed in certain plant cells researchgate.netecostore.comnih.govmdpi.com.

Interaction with Pectin (B1162225) in Plant Cell Walls

This compound iodide exhibits a specific interaction with pectin, a primary component of plant cell walls, particularly in tip-growing cells like pollen tubes and root hairs researchgate.netmdpi.com. Research indicates that PI vitally stains the thickened apical cell walls of lily and tobacco pollen tubes, providing clear visualization of these structures researchgate.net. The mechanism of PI staining in plant cell walls involves its binding to carboxyl residues found on homogalacturonans (HGs), which are a key constituent of pectin researchgate.netmdpi.com. This binding is characterized by a competitive relationship with divalent cations, notably calcium (Ca²⁺) researchgate.netecostore.comnih.govmdpi.com. The positively charged nature of the this compound ion is hypothesized to interact with the negatively charged carboxyl and hydroxyl groups on HGs researchgate.netmdpi.com.

Experimental evidence supports this competitive binding:

The inhibitory effect of PI on cell growth can be abrogated by Ca²⁺ in a dose-dependent manner researchgate.netecostore.comnih.govmdpi.com.

The intensity of PI fluorescence is directly influenced by the concentration of Ca²⁺ in the growth medium researchgate.netecostore.comnih.govmdpi.com.

Treatment with exogenous pectin methyl esterase (PME), an enzyme that demethoxylates pectins and thus increases the number of available Ca²⁺-binding sites, leads to a significant increase in PI fluorescence researchgate.netecostore.comnih.govmdpi.com.

Conversely, treatment with pectinase, which degrades pectin, results in a corresponding decrease in PI fluorescence researchgate.netecostore.comnih.govmdpi.com.

Other Analytical Platforms

Beyond its applications in plant cell biology, this compound iodide is a widely adopted fluorescent dye in various other analytical platforms, particularly in the fields of cell biology and molecular diagnostics. It is commonly employed as a DNA stain in flow cytometry and microscopy to assess cell viability, quantify DNA content for cell cycle analysis, and visualize nuclei and other DNA-containing organelles fishersci.atamericanelements.comnih.govamericanelements.com. A key characteristic of PI is its membrane impermeability in viable cells, which allows it to selectively stain cells with compromised membrane integrity, such as necrotic or late apoptotic cells, thereby enabling their differentiation from healthy cells fishersci.atamericanelements.comnih.govamericanelements.com. PI binds to double-stranded DNA by intercalating between its base pairs, exhibiting little to no sequence preference fishersci.atamericanelements.com. It is important to note that PI also binds to RNA, necessitating pre-treatment with nucleases (e.g., RNase) in certain applications to ensure that the observed fluorescence is solely attributable to DNA staining fishersci.atamericanelements.com.

Fluorometry for Quantitative Studies

Fluorometry, the measurement of emitted fluorescent light, is a powerful quantitative analytical technique frequently utilized in automated cell counting and various cellular studies researchgate.net. This compound iodide is a cornerstone fluorochrome in these quantitative applications, particularly in cell viability assays and cell cycle progression analyses fishersci.atamericanelements.comnih.govamericanelements.comresearchgate.nettcichemicals.comnih.gov.

Key spectroscopic properties of this compound:

In an aqueous solution, PI exhibits an excitation maximum at 493 nm (blue-green light) and an emission maximum at 636 nm (red light) fishersci.at.

Upon binding to DNA, the quantum yield of PI increases significantly (20-30 fold), and its excitation/emission maxima shift to 535 nm (green light) and 617 nm (orange-red light), respectively fishersci.atamericanelements.com.

In flow cytometry, the fluorescence emitted by PI-stained cells is typically detected in the FL2 channel nih.govamericanelements.com. Fluorometric methods employing PI, often in combination with other dyes like acridine (B1665455) orange (AO) or Hoechst33342, offer high accuracy and sensitivity for cell counting and for distinguishing between live and dead cell populations researchgate.netnih.gov. The advantages of using PI in fluorometric analysis include its affordability, high precision, and reliability researchgate.net. These methods also effectively exclude cellular debris and non-nucleated cells from the analysis, improving data quality researchgate.net. Furthermore, fluorometric assays with PI reduce the subjectivity often associated with traditional colorimetric assays, such as those using trypan blue, thereby enhancing accuracy and minimizing user-to-user variability researchgate.net. Quantitative studies have shown that the fluorescence intensity of cells stained with PI remains stable for at least 48 hours and is largely unaffected by dye concentrations within a range of 0.025 to 0.10 mg/ml (37-150 µM) tcichemicals.com. The quantitative estimations of cell fractions in different phases of the cell cycle obtained using PI-based flow cytofluorometry align well with results from other established methods, including acriflavine-Feulgen staining and autoradiography following tritiated thymidine (B127349) pulse labeling tcichemicals.com.

Theoretical and Computational Investigations of Propidium

Molecular Docking Studies of Propidium-Nucleic Acid Complexes

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound-nucleic acid interactions, docking simulations have been instrumental in elucidating the primary binding mode and the energetic favorability of this interaction.

This compound, a phenanthridinium compound, is well-established as a DNA intercalator. wikipedia.org This means it inserts itself between the stacked base pairs of the DNA double helix. wikipedia.org Molecular docking studies consistently support this intercalation model. Simulations typically show the planar phenanthridinium ring of this compound positioning itself between adjacent base pairs, with the phenyl and ethyl groups oriented towards the major or minor grooves of the DNA.

The binding affinity of this compound for DNA is a key parameter that can be estimated from molecular docking simulations. While specific binding energy values can vary depending on the DNA sequence, the force field used, and the docking algorithm, a general trend of favorable binding is consistently observed. For instance, docking studies of similar intercalating agents have reported binding energies in the range of -7 to -10 kcal/mol, indicating a strong and spontaneous interaction with DNA.

Key interactions stabilizing the this compound-DNA complex, as revealed by docking studies, include:

π-π stacking: The aromatic phenanthridinium ring of this compound engages in favorable π-π stacking interactions with the electron-rich aromatic rings of the DNA bases above and below the intercalation site.

Electrostatic interactions: The positively charged quaternary amine in the this compound molecule forms favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.

Van der Waals contacts: Favorable van der Waals interactions are formed between the this compound molecule and the surrounding DNA bases and sugar-phosphate backbone.

The following table summarizes hypothetical binding affinities of this compound with different DNA sequences, as might be determined from molecular docking studies.

DNA SequencePredicted Binding Affinity (kcal/mol)Predicted Binding Mode
d(CGCGAATTCGCG)2-9.5Intercalation at CpG steps
d(ATATATATATAT)2-8.8Intercalation at ApT steps
poly(dG-dC)-9.2Intercalation at GpC steps
poly(dA-dT)-8.5Intercalation at ApT steps

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of biomolecular systems, including the interactions between this compound and nucleic acids. These simulations can reveal details about the stability of the complex, conformational changes in both the ligand and the nucleic acid upon binding, and the role of solvent and ions in mediating the interaction. nih.govbiosimu.org

Upon intercalation of this compound into the DNA double helix, MD simulations typically show a stable complex over the course of the simulation. The root mean square deviation (RMSD) of the complex generally remains low, indicating that the binding pose predicted by molecular docking is maintained. Analysis of the trajectories can also reveal subtle conformational adjustments in the DNA, such as unwinding of the helix at the intercalation site to accommodate the bulky ligand.

MD simulations also allow for a detailed analysis of the non-covalent interactions that stabilize the complex over time. These include the persistent π-π stacking interactions between the phenanthridinium ring and the DNA bases, as well as the enduring electrostatic interactions between the positively charged this compound and the negatively charged DNA backbone. The simulation can also highlight the role of water molecules and counter-ions in the solvation shell, which can form bridging interactions that further stabilize the complex.

The following table presents hypothetical data from an MD simulation of a this compound-DNA complex, illustrating the types of analyses that can be performed.

Simulation Time (ns)RMSD of Complex (Å)This compound-DNA Interaction Energy (kcal/mol)Number of Hydrogen Bonds
00.0-150.22
101.2-155.83
201.3-154.52
301.1-156.13
401.4-153.92
501.3-155.33

Note: The data in this table is illustrative and represents typical results from MD simulations.

Quantum Chemical Studies and DFT Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. youtube.comyoutube.com These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with other molecules.

For this compound, DFT calculations can be used to determine its optimized geometry and to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

The results of these calculations can help to explain the nature of the interactions between this compound and DNA. For example, the distribution of the electrostatic potential on the surface of the this compound molecule, calculated using DFT, can identify the regions of the molecule that are most likely to engage in electrostatic interactions with the negatively charged DNA backbone.

The following table provides hypothetical results from a DFT calculation on the this compound molecule.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Note: The data in this table is illustrative and represents typical results from DFT calculations.

Modeling of this compound’s Electrostatic Interactions

The electrostatic interactions between the positively charged this compound molecule and the highly negatively charged DNA are a major driving force for their binding. rsc.org Computational models can be used to visualize and quantify these electrostatic interactions. One common approach is to calculate the electrostatic potential surface of both molecules.

The electrostatic potential surface of this compound typically shows a large positive potential around the quaternary amine group, confirming its role as a key site for electrostatic attraction to the DNA. The electrostatic potential surface of DNA, on the other hand, is characterized by a strong negative potential along the phosphate backbone.

The following table summarizes the key electrostatic properties of this compound and DNA that are relevant to their interaction.

MoleculeKey Electrostatic FeaturePotential at Binding Site
This compoundPositive potential around the quaternary amineHigh positive potential
DNANegative potential along the phosphate backboneStrong negative potential

Note: The data in this table is illustrative and represents typical findings from electrostatic potential modeling.

Spectral Overlap and Compensation in Multi-Color Experiments

In multi-color flow cytometry, the simultaneous use of multiple fluorescent dyes is a common practice to analyze different cellular parameters. A significant challenge in this approach is the spectral overlap between the emission spectra of various fluorochromes. This compound iodide, with its broad emission spectrum, often necessitates careful experimental design and data analysis to mitigate its impact on other detection channels.

This compound iodide is commonly excited by a 488 nm blue laser, and its fluorescence emission is typically detected in the red channel (around 617-620 nm). However, its emission spectrum is broad and can extend into the channels used for other popular fluorophores like fluorescein isothiocyanate (FITC) and phycoerythrin (PE).

FITC (Fluorescein isothiocyanate): FITC has an emission peak at approximately 525 nm and is also excited by the 488 nm laser. While its peak is distinct from PI, the tail of the PI emission spectrum can spill over into the FITC detection channel, potentially leading to false positive signals for FITC.

PE (Phycoerythrin): PE also has a broad emission spectrum with a peak around 575 nm. There is a substantial overlap between the emission of PE and this compound iodide. This spillover can significantly interfere with the accurate measurement of PE fluorescence.

To address this spectral overlap, a process called compensation is essential. Compensation is a mathematical correction that subtracts the spectral spillover from one fluorophore into the detection channel of another. This is achieved by running single-stained control samples for each fluorophore to determine the percentage of its fluorescence that is detected in other channels. Modern flow cytometers and analysis software can then apply these compensation values to the multi-color experimental data to ensure accurate quantification of each fluorescent signal.

FluorophoreExcitation Wavelength (nm)Emission Peak (nm)Common Detection ChannelPotential for Spectral Overlap with this compound Iodide
This compound Iodide488~617Red (FL2/FL3)-
FITC488~525Green (FL1)Moderate
PE488~575Orange (FL2)High

Non-Specific Staining and Artifacts

Non-specific staining and the generation of artifacts are critical concerns in experiments involving this compound iodide, as they can lead to misinterpretation of results, particularly in the assessment of cell viability.

This compound iodide's mechanism of action relies on its inability to cross the intact plasma membrane of live cells. However, in certain biological contexts, such as bacterial biofilms, the presence of extracellular DNA (eDNA) can lead to significant staining artifacts. researchgate.netaatbio.combiorxiv.org eDNA is a component of the extracellular matrix in many microbial communities and can be released from lysed cells. This compound iodide can bind to this eDNA, resulting in a fluorescent signal that can be misinterpreted as originating from dead cells. biorxiv.orgnih.gov This can lead to a substantial overestimation of cell death within a population. researchgate.netaatbio.com Studies have shown that in bacterial biofilms, a significant portion of the PI-positive signal may be due to the staining of eDNA rather than compromised cell membranes. researchgate.netbiorxiv.org Therefore, when analyzing populations known to produce eDNA, it is crucial to consider this potential artifact and, if possible, use complementary methods to confirm cell viability.

The method used for cell fixation can have a profound impact on the staining characteristics of this compound iodide. Fixation is often necessary to preserve cellular structures and allow for subsequent intracellular staining. However, different fixatives can alter the permeability of the cell membrane and the accessibility of DNA to PI.

Aldehyde-based fixatives (e.g., Paraformaldehyde, Formalin): These fixatives cross-link proteins and can preserve cellular morphology well. However, they may not sufficiently permeabilize the cell membrane for PI to enter and stain the DNA, potentially leading to an underestimation of DNA content or inaccurate cell cycle profiles. Formalin, in particular, has been shown to interfere with the binding of PI to DNA, though this effect can be reversed by heating the sample.

Alcohol-based fixatives (e.g., Ethanol, Methanol): Alcohols are dehydrating fixatives that precipitate proteins and permeabilize the cell membrane. Ethanol fixation is a common method for preparing cells for DNA content analysis with this compound iodide. It effectively allows the dye to enter the cell and intercalate with the DNA. However, alcohol fixation can also cause cell shrinkage and may lead to the loss of some cellular components.

The choice of fixation method should be carefully considered based on the specific experimental goals. The concentration of the fixative and the duration of the fixation step can also influence the staining results.

Fixation MethodPrimary MechanismEffect on Cell MembraneImpact on this compound Iodide Staining
ParaformaldehydeCross-linking proteinsPartial permeabilizationMay reduce PI fluorescence intensity and accessibility to DNA.
FormalinCross-linking proteinsPartial permeabilizationCan interfere with PI binding to DNA; may require heat treatment to reverse.
EthanolDehydration and protein precipitationFull permeabilizationGenerally allows for robust PI staining for DNA content analysis.
MethanolDehydration and protein precipitationFull permeabilizationSimilar to ethanol, effectively permeabilizes cells for PI staining.

Interference from Endogenous Cellular Components

The presence of endogenous fluorescent molecules within cells can interfere with the detection of this compound iodide fluorescence, leading to inaccurate measurements. This is a particular concern in plant and algal cells, which often contain a variety of pigments.

Influence of Other Cytosolic Compounds on Staining

The accuracy of this compound iodide staining can be compromised by its interaction with cytosolic components other than nuclear DNA. A primary source of interference is the binding of PI to RNA within the cytoplasm. This can lead to a significant number of false-positive results, where viable cells are incorrectly identified as dead or dying aatbio.com. This issue is particularly prevalent in cell types with a high cytoplasmic-to-nuclear volume ratio aatbio.com. To mitigate this, treatment with RNase is often recommended to ensure that fluorescence is predominantly from the staining of nuclear DNA thermofisher.comnih.govabcam.com.

In the context of bacterial biofilms, extracellular nucleic acids (eNA) present in the biofilm matrix can also interfere with PI staining. This can result in a "false dead layer" where viable bacteria are masked by the fluorescence of PI binding to the surrounding eNA, leading to an underestimation of bacterial viability aatbio.comresearchgate.netnih.gov.

Physiological State Dependence and Viable But Not Cultivable (VBNC) Cells

A significant limitation of this compound iodide staining is its reliance on membrane integrity as the sole indicator of cell viability. This binary distinction between "live" (membrane-intact) and "dead" (membrane-compromised) cells does not account for complex physiological states, such as the Viable But Not Cultivable (VBNC) state observed in many bacteria alexjvs.comnih.govnih.gov. VBNC cells are metabolically active but have lost the ability to grow on standard culture media alexjvs.com. Since these cells often maintain their membrane integrity, they are excluded by this compound iodide and thus, are not counted as non-viable, which can lead to an underestimation of the true number of non-culturable but viable cells in a population nih.govnih.govasm.org.

The existence of the VBNC state highlights the need for a multi-parameter approach to viability assessment. Combining this compound iodide staining with methods that measure metabolic activity, such as those utilizing fluorescent dyes like SYTO 9, can provide a more accurate picture of the physiological status of a bacterial population alexjvs.comnih.gov. This dual-staining approach allows for the differentiation of live, dead, and potentially VBNC cells frontiersin.org.

Environmental Factors Affecting Staining Efficiency

The temperature and duration of incubation with this compound iodide are critical parameters that require optimization for different cell types and experimental conditions. For many mammalian cell lines, a short incubation of 5 to 15 minutes at room temperature or on ice is sufficient for staining thermofisher.comappliedcytometry.com. In some protocols for flow cytometry, an incubation period of 15 to 30 minutes at room temperature or 15 minutes at 37°C is recommended virginia.edu. Prolonged exposure to this compound iodide can have adverse effects on cell viability, potentially increasing the number of stained cells over time thermofisher.com. For bacterial staining, a 5-minute incubation at room temperature is often suggested sigmaaldrich.com. It is crucial to standardize these conditions across experiments to ensure reproducibility.

Table 1: Recommended Incubation Conditions for this compound Iodide Staining
Cell TypeApplicationTemperatureIncubation TimeReference
Mammalian CellsFlow CytometryRoom Temperature5-15 minutes thermofisher.com
Mammalian CellsFlow Cytometry37°C>30 minutes aatbio.com
Mammalian Cells (Fixed)Flow Cytometry37°C15 minutes virginia.edu
Mammalian Cells (Fixed)Flow CytometryRoom Temperature30 minutes virginia.edu
BacteriaFlow Cytometry/MicroscopyRoom Temperature5 minutes sigmaaldrich.com
Hepatocellular Carcinoma SpheroidsConfocal Microscopy37°C30 minutes mdpi.com

The composition of the staining medium and its pH can significantly impact this compound iodide staining. Staining is typically performed in a buffered salt solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to maintain physiological pH and osmolarity rndsystems.com. The optimal pH for staining is generally around 7.4 nih.govsigmaaldrich.com. Deviations from this can potentially alter membrane permeability and affect dye uptake.

Research on the effects of salinity has shown that varying sodium chloride concentrations can impact the membrane integrity and viability of probiotic bacteria, as assessed by this compound iodide staining in conjunction with other dyes nih.gov. Similarly, exposure to heavy metals has been shown to increase the proportion of PI-positive marine phytoplankton, indicating cellular damage jst.go.jpresearchgate.netresearchgate.net. The presence of components from the culture medium or serum can also interfere with staining, necessitating washing steps with a suitable buffer before the addition of the dye aatbio.com.

Optimization Strategies for Staining Protocols

To obtain reliable and reproducible results with this compound iodide, it is essential to optimize the staining protocol for the specific cell type and application.

The concentration of this compound iodide and the incubation conditions are interdependent and must be carefully optimized. The optimal dye concentration can vary widely depending on the cell type and density. For flow cytometry of mammalian cells, final concentrations of ≤ 1 µg/mL are often used stemcell.com. Other protocols suggest a PI staining solution of 10 µg/mL rndsystems.com. For bacterial staining, a 1 µL addition of a 1 mg/mL stock solution to 1 mL of cell suspension is recommended sigmaaldrich.com. In a study on Brevibacillus brevis, optimal concentrations for dual staining with SYTO 9 were found to be 9.0 µM for PI tandfonline.com. It is recommended to perform a titration to determine the optimal concentration for each specific experimental setup stemcell.com.

Incubation should be carried out in the dark to prevent photobleaching of the fluorescent dye stemcell.com. The duration of incubation should be sufficient to allow for dye penetration in non-viable cells but short enough to avoid artifacts from prolonged exposure thermofisher.com.

Table 2: Exemplary this compound Iodide Concentrations in Staining Protocols
Cell Type/ApplicationRecommended ConcentrationReference
Mammalian Cells (Flow Cytometry)≤ 1 µg/mL stemcell.com
General Cell Viability (Flow Cytometry)10 µg/mL in PBS rndsystems.com
Fixed Murine and Human Carcinoma Cells50 µg/mL nih.gov
Bacteria (Brevibacillus brevis)9.0 µM tandfonline.com
Bacteria (General)1 µg/mL (final concentration) sigmaaldrich.com
Hepatocellular Carcinoma Spheroids30 µM mdpi.com

An Article on the Chemical Compound this compound

This article provides a focused examination of the chemical compound this compound, with a specific emphasis on its applications in scientific research. The content adheres strictly to the outlined structure, detailing the considerations and limitations inherent in its use, particularly concerning the necessary experimental controls.

Considerations and Limitations in Propidium Research Applications

Considerations for Data Integrity and Interpretation

Unstained Controls

An unstained control, consisting of cells that have not been treated with any fluorescent dye, is the most fundamental control. Its primary purpose is to measure the intrinsic fluorescence of the cells, known as autofluorescence. abcam.comfluorofinder.comabacusdx.com This baseline measurement is crucial for:

Setting Instrument Voltages: The photomultiplier tube (PMT) voltages on a flow cytometer are adjusted based on the unstained sample to ensure that the entire cell population is visible on the scale and to distinguish true signals from electronic noise. bio-rad-antibodies.combio-rad-antibodies.com

Establishing Negative Gates: The unstained control defines the background fluorescence level, allowing researchers to set an initial gate that separates fluorescently negative populations from positive ones. fluorofinder.comabacusdx.com

Viability Controls

When using PI to assess cell viability, both positive and negative controls are required to accurately define the gates for live and dead cell populations.

Negative Control (Live Cells): A population of healthy, untreated cells serves as the negative control. As PI is excluded from cells with intact membranes, these cells will exhibit low fluorescence, defining the "live cell" gate. rutgers.edu

Positive Control (Dead Cells): A sample of cells known to be non-viable is used as a positive control to set the gate for the PI-positive (dead) population. rutgers.edu This population is typically prepared by inducing necrosis through methods such as heat treatment (e.g., incubating at 65°C for 5-10 minutes) or membrane permeabilization with cold 70% ethanol.

Controls for Multicolor Fluorescence Analysis

When PI is used in conjunction with other fluorophores, additional controls are necessary to address the issue of spectral overlap, where the emission spectrum of one dye spills into the detector designated for another. uth.edu

Single-Stain Compensation Controls: For every fluorophore in the experimental panel, including PI, a separate sample stained with only that single dye must be prepared. bio-rad-antibodies.comuth.edu These single-stain controls allow the flow cytometry software to calculate the degree of spectral overlap and apply a mathematical correction known as compensation. bio-rad-antibodies.comuth.edu Accurate compensation is critical for resolving spectrally overlapping populations and preventing false-positive signals. abacusdx.com Compensation beads, which bind to conjugated antibodies, can be used as an alternative to cells, especially when the target antigen is rare. abcam.comuth.edu

Fluorescence Minus One (FMO) Controls: An FMO control is a sample stained with all fluorophores in the panel except for the one of interest. abcam.combio-rad-antibodies.com The FMO control is essential for accurately setting the boundary (gate) for a positive population, as it reveals the "spread" of fluorescence from all other dyes into the channel being measured. abacusdx.com This is particularly important for identifying dim positive signals or when populations are not clearly separated. uth.edu

Controls for Cell Cycle Analysis

The stoichiometric binding of PI to DNA allows for the analysis of cellular DNA content and cell cycle distribution. abcam.comunipd.it However, since PI also binds to double-stranded RNA, specific controls and preparatory steps are essential for accuracy.

RNase Treatment: To ensure that fluorescence intensity corresponds solely to DNA content, samples must be treated with RNase to degrade cellular RNA. abcam.comucl.ac.ukhelsinki.fiassaygenie.com Failure to include this step will result in artificially high fluorescence readings and an inaccurate cell cycle profile. wisc.edu A control sample processed without RNase can be used to demonstrate the significant contribution of RNA binding to the total fluorescence signal. nih.gov

Doublet Discrimination: Cell aggregates or "doublets" can be mistaken for single cells with higher DNA content (e.g., G2/M phase), skewing cell cycle data. ucl.ac.ukbosterbio.com Gating strategies must be employed to exclude these events. This is typically done by plotting the area of the fluorescence signal (PI-Area) against its width (PI-Width) or height (PI-Height). Single cells will have a proportional relationship between these parameters, while doublets will have a higher width or area for a given height. bosterbio.com

Ploidy Standards: For precise DNA ploidy analysis, especially in tumor cells, a standard with a known DNA content, such as chicken erythrocyte nuclei (CEN), can be included as an internal or external reference. wisc.edu This helps to calibrate the instrument and provides a reference point for identifying aneuploid populations.

The following table provides an interactive summary of the essential controls used in propidium-based experiments.

Control TypePurposeTypical PreparationPrimary Application
Unstained ControlMeasure cellular autofluorescence; set baseline PMT voltages and negative gates.Cells processed without any fluorescent dye. fluorofinder.comAll flow cytometry
Positive Viability ControlEstablish the gate for PI-positive (dead) cells.Cells treated to induce necrosis (e.g., heat shock, ethanol fixation). Viability Assays
Negative Viability ControlEstablish the gate for PI-negative (live) cells.Healthy, untreated cell population. rutgers.eduViability Assays
Compensation Control (Single Stain)Calculate and correct for spectral overlap between fluorophores.Cells or beads stained with a single fluorophore from the panel. uth.eduMulticolor Analysis
Fluorescence Minus One (FMO)Accurately set positive gates by revealing fluorescence spread from other channels.Cells stained with all fluorophores in a panel except for one. bio-rad-antibodies.comMulticolor Analysis
RNase TreatmentEnsure PI fluorescence is specific to DNA by degrading RNA. abcam.comCells incubated with RNase A prior to PI staining. ucl.ac.ukhelsinki.fiCell Cycle Analysis

Propidium Derivatives and Analogs in Advanced Research

Design and Synthesis of Novel Propidium-Based Probes

While the fundamental structure of this compound iodide has remained consistent as a staple in molecular biology, the "design" aspect in advanced research largely pertains to understanding its interaction mechanisms and optimizing its use as a probe. This compound iodide is designed to be membrane-impermeable, allowing it to selectively stain cells with compromised membranes, a critical feature for dead cell discrimination nih.govctdbase.orgnih.govabcam.co.jpuni.lusigmaaldrich.combiocompare.comsci-hub.se. Its ability to intercalate between the base pairs of double-stranded DNA (dsDNA) and RNA, with a stoichiometry of approximately one dye molecule per 4-5 base pairs, is central to its function nih.govctdbase.orgabcam.co.jpuni.luresearchgate.net. Upon binding to nucleic acids, PI exhibits a significant increase in fluorescence, typically 20- to 30-fold nih.govctdbase.orgnih.govabcam.co.jpuni.luresearchgate.net. The design principles inherent in PI's structure, such as its double positive charge, confer a high affinity for the negatively charged phosphate (B84403) groups within DNA ctdbase.org.

Comparative Studies with Structural Analogs (e.g., Ethidium (B1194527) Bromide, Ethidium Homodimers)

Comparative studies with structural analogs like ethidium bromide (EtBr) and ethidium homodimers (EthD-1, EthD-2, EthD-III) are crucial for understanding the unique advantages and specific applications of this compound iodide. These analogs, while sharing the ability to intercalate with nucleic acids, exhibit distinct binding characteristics and spectroscopic properties nih.govbiorxiv.orgoreillygrouplab.comamericanelements.comchemicalbook.commdpi.combiorxiv.orgresearchgate.netresearchgate.nettocris.comnih.govnih.govrsc.orgrsc.org.

This compound iodide and its analogs demonstrate varying binding affinities and stoichiometries when interacting with nucleic acids. This compound iodide binds to DNA by intercalation, generally with no sequence preference, at a stoichiometry of one dye molecule per 4-5 base pairs nih.govctdbase.orgabcam.co.jpresearchgate.net. Ethidium bromide also intercalates into DNA, with a stoichiometry of one dye per 4-5 base pairs rsc.org.

Comparative thermodynamic studies indicate that this compound iodide binds more strongly to nucleic acid duplexes than ethidium bromide at low salt concentrations, a preference attributed to a more favorable entropic driving force for PI binding researchgate.net. This enhanced binding of PI is electrostatic in origin, and PI binds as a dication, whereas EtBr binds as a monocation researchgate.net.

Ethidium homodimers, such as EthD-1, exhibit significantly higher binding affinities for nucleic acids compared to ethidium bromide. For instance, the intrinsic DNA binding affinity constant of ethidium homodimer-1 is reported to be 2 x 108 M-1, which is orders of magnitude greater than that of ethidium bromide (1.5 x 105 M-1 in 0.2 M Na+) biorxiv.orgrsc.org. Ethidium homodimers typically bind with a stoichiometry of one homodimer per 4 base pairs biorxiv.org. The higher binding stoichiometry observed with PI, compared to EtBr, can be attributed to the longer chain in its non-aromatic moiety.

The following table summarizes key binding characteristics:

CompoundBinding ModeStoichiometry (Dye:Base Pairs)Binding Affinity (approx. in 0.2 M Na+)Charge
This compound Iodide (PI)Intercalation1:4-5 nih.govctdbase.orgabcam.co.jpresearchgate.netHigher than EtBr at low salt researchgate.netDication researchgate.net
Ethidium Bromide (EtBr)Intercalation1:4-5 rsc.org1.5 x 105 M-1 rsc.orgMonocation researchgate.net
Ethidium Homodimer-1 (EthD-1)Intercalation1:4 biorxiv.org2 x 108 M-1 rsc.orgHighly positively charged chemicalbook.comnih.gov

This compound iodide and its analogs possess distinct spectroscopic profiles that are exploited in various research applications. The fluorescence of these dyes is significantly enhanced upon binding to nucleic acids, accompanied by shifts in their excitation and emission maxima.

This compound Iodide (PI): In aqueous solution, unbound PI has excitation/emission maxima of 493 nm and 636 nm, respectively. Upon binding to DNA, its fluorescence is enhanced 20-30 fold, with the excitation maximum shifting to approximately 535-537 nm and the emission maximum to 617-618 nm ctdbase.orgabcam.co.jpuni.luresearchgate.net. This large Stokes shift allows for its use in multiplex assays nih.gov. PI can be excited by a 488 nm or 532 nm laser ctdbase.org.

Ethidium Bromide (EtBr): When bound to DNA, EtBr exhibits an orange fluorescence with an emission maximum at 605 nm when excited by UV light (~300 nm) nih.govresearchgate.netbiorxiv.orgoreillygrouplab.comtocris.com. Its excitation maxima in aqueous solution are at 210 nm and 285 nm, with a red shift of 30-40 nm in excitation and a blue shift of about 15 nm in emission upon nucleic acid binding oreillygrouplab.comresearchgate.netrsc.org.

Ethidium Homodimers (EthD-1, EthD-2, EthD-III): Ethidium homodimer-1 (EthD-1) emits red fluorescence with excitation/emission maxima around 528 nm/617 nm when bound to DNA americanelements.comnih.govrsc.org. Ethidium homodimer-2 (EthD-2) has excitation/emission maxima of 535 nm/624 nm mdpi.com. Ethidium Homodimer III (EthD-III) has similar absorption and emission spectra to EthD-I but is reported to be 45% brighter chemicalbook.com. EthD-III is considered a superior alternative to PI or EthD-I due to its significantly higher affinity for DNA and higher fluorescence quantum yield. The high affinity of EthD-I also permits the use of lower dye concentrations and no-wash staining protocols chemicalbook.com.

The following table summarizes key spectroscopic properties:

CompoundExcitation Maxima (bound to DNA)Emission Maxima (bound to DNA)Fluorescence Enhancement (fold)
This compound Iodide (PI)535-537 nm ctdbase.orgabcam.co.jpuni.luresearchgate.net617-618 nm ctdbase.orgabcam.co.jpuni.luresearchgate.net20-30 nih.govctdbase.orgabcam.co.jpuni.luresearchgate.net
Ethidium Bromide (EtBr)~300 nm (UV), 522 nm nih.govoreillygrouplab.comresearchgate.net605 nm nih.govbiorxiv.orgoreillygrouplab.comtocris.com~20 nih.govresearchgate.netbiorxiv.orgoreillygrouplab.com
Ethidium Homodimer-1 (EthD-1)~528 nm americanelements.comnih.govrsc.org~617 nm americanelements.comnih.govrsc.org>30 chemicalbook.com
Ethidium Homodimer-2 (EthD-2)535 nm mdpi.com624 nm mdpi.com>40 rsc.org
Ethidium Homodimer III (EthD-III)~528 nm~617 nmHigher quantum yield than EthD-I

Development of Fixable Dead-Cell Stains

Traditional dead-cell stains like this compound iodide are membrane-impermeant and are widely used to identify cells with compromised membranes. However, a significant limitation of PI is that it may leak out of cells, particularly when cells are subsequently fixed and permeabilized for intracellular staining, leading to signal loss and potential artifacts. This characteristic makes PI unsuitable for applications where cells need to be fixed after staining to preserve cellular structures or for downstream intracellular analysis.

To overcome this limitation, fixable dead-cell stains have been developed. These newer probes are designed to covalently label cellular components, thereby retaining their fluorescence even after fixation and permeabilization steps. An example of such a fixable dead-cell stain is Live-or-Dye NucFix™ Red, which offers an advantage over non-fixable dyes like EthD-I chemicalbook.com. Amine-reactive dyes represent a class of fixable viability dyes. They cross the membranes of dead cells and react irreversibly with free amines in the cytoplasm. Live cells, with their intact membranes, exclude these dyes. This irreversible reaction ensures that the bound dye remains associated with dead cells even after fixation and permeabilization, allowing for accurate dead cell discrimination in complex experimental protocols, such as those involving intracellular staining.

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Technologies (e.g., Light-Sheet Microscopy)

Light-Sheet Microscopy (LSM) has revolutionized biological imaging by offering high-speed acquisition, reduced phototoxicity, and intrinsic optical sectioning capabilities, making it ideal for visualizing large, intact biological samples in three dimensions wikipedia.org. Propidium Iodide (PI) is already a valuable counterstain in LSM, particularly for visualizing nuclei in cleared tissues, enabling detailed 3D reconstructions of complex structures such as whole mouse brains or plant root tips wikipedia.org. Future research endeavors are focused on further integrating PI with advanced LSM techniques, including those employing propagation-invariant beams like Airy or Bessel beams. These innovations aim to significantly improve image contrast, penetration depth, and signal-to-noise ratio in thick biological specimens by overcoming challenges like light attenuation and scattering wikipedia.org. Despite these advancements, there remains a critical need for further innovations in LSM to achieve higher resolution for subcellular or cellular processes within large 3D volumes, which will further expand PI's utility in detailed morphological studies.

Novel Applications in Tissue Analysis and 3D Imaging

This compound Iodide currently plays a crucial role in evaluating cell viability and morphology within both two-dimensional (2D) and three-dimensional (3D) tissue models, including engineered cardiac tissues and cells cultured within novel 3D scaffolds designed for assessing electroporation efficacy. Emerging applications are exploring PI's utility in advanced 3D imaging techniques, such as Raman imaging, for non-invasive, molecular-sensitive investigations of cells embedded in bioinks and bioprinted constructs. This allows for in-situ quality control and evaluation of cellular components within complex 3D environments. The future holds potential for integrating PI into broader 3D tissue analysis methods, such as the fast light microscopic analysis of antibody stained whole organs (FLASH) technique. This method aims to provide comprehensive, multi-tissue visualizations without damaging the sample, offering a more holistic view of diseases like cancer. The increasing complexity of biological models, particularly organoids and bioprinted tissues, underscores a growing demand for non-invasive and non-destructive evaluation methods, where PI could continue to play a pivotal role.

Development of Improved Probes with Enhanced Specificity and Reduced Artifacts

A known characteristic of this compound Iodide (PI) is its ability to bind to both DNA and RNA, often necessitating nuclease treatment to achieve specific DNA staining. Significant advancements have been made with derivatives such as this compound Monoazide (PMA) and its enhanced version, PMAxx. These improved probes facilitate the differentiation between viable and non-viable cells by covalently binding to DNA from cells with compromised membranes upon photoactivation, thereby reducing false-positive signals in viability assays. Future research is directed towards the creation of novel PI-based probes or conjugates that offer enhanced membrane permeability for live cell staining, potentially through the use of nanomaterial delivery systems like graphene oxide. There is a continuous effort to develop probes with superior specificity for target molecules, reduced non-specific binding, and minimal artifact generation in various high-throughput and sensitive assays. This includes addressing issues such as photoelectric noise in advanced neural probes. The existence of alternative viability dyes, such as 7-Aminoactinomycin D (7-AAD), which offer advantages in multi-color analysis due to reduced spectral overlap, indicates a broader trend towards the development of more refined and versatile fluorescent probes.

Deeper Understanding of this compound's Interplay with Complex Biological Systems

This compound's fundamental mechanism involves its intercalation into double-stranded nucleic acids and its exclusion by intact cell membranes, leading to a significant fluorescence enhancement upon DNA binding in compromised cells. Currently, PI is widely employed in studies to assess cell viability and proliferation, providing critical insights into cellular responses within complex biological contexts, such as investigations into the metabolic interplay in cancer cell lines under nutrient stress. Future research aims for a more comprehensive elucidation of this compound's molecular interactions. This extends beyond simple DNA intercalation to understand its behavior within the intricate cellular microenvironment, including potential interactions with proteins or other macromolecules. A deeper understanding of how cellular state, tissue architecture, and various biological factors influence this compound's uptake, binding dynamics, and fluorescence properties is crucial. This knowledge will enable the optimization of its application and interpretation in diverse biological systems, including sophisticated 3D organoid models.

Expanding Computational Modeling to Predict and Optimize this compound Interactions

Computational methods, including molecular dynamics simulations, machine learning, and quantitative modeling, are increasingly vital in biological research for understanding molecular behavior, optimizing drug design, and predicting system dynamics. The expansion of these computational approaches specifically to this compound holds significant promise. For instance, computational models could predict its precise binding affinities to different DNA/RNA sequences or conformations, or simulate its transport across various biological membranes, especially when delivered via nanomaterials such as graphene oxide. Furthermore, computational modeling could be instrumental in designing novel this compound derivatives with enhanced properties, such as improved specificity, altered permeability, or reduced artifact generation, by simulating molecular interactions and predicting their impact on probe performance. These models also have the potential to optimize experimental protocols involving this compound staining, for example, by determining optimal concentrations, incubation times, or imaging parameters through the simulation of cellular uptake and fluorescence kinetics, thereby improving the efficiency and accuracy of assays.

Q & A

Q. How can machine learning improve this compound-based classification of cell death mechanisms?

  • Innovative Approaches : Train convolutional neural networks (CNNs) on fluorescence microscopy datasets labeled for apoptosis, necrosis, and ferroptosis. Use PI intensity and spatial distribution (e.g., nuclear vs. cytoplasmic) as input features. Validate models with knockout cell lines (e.g., RIPK3−/− for necroptosis) .

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